molecular formula C20H21F3N2O B1327358 2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone CAS No. 898783-35-2

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone

Cat. No.: B1327358
CAS No.: 898783-35-2
M. Wt: 362.4 g/mol
InChI Key: LBCHWGCIMIQCMU-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of commercially available and inexpensive starting materials makes the process cost-effective .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is widely used in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazinomethyl)benzophenone
  • 4-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone
  • 2-Fluoro-4’-(4-methylpiperazinomethyl)benzophenone

Comparison: 2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more effective in certain applications compared to its analogs .

Biological Activity

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone, a compound with the chemical formula C20H21F3N2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzophenone core substituted with a trifluoromethyl group and a piperazine derivative. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets. The piperazine moiety is known to enhance the compound's affinity for receptors involved in anxiety and depression, potentially modulating serotonergic and dopaminergic pathways.

Biological Activities

  • Anxiolytic Effects :
    • Research indicates that compounds with similar structures exhibit anxiolytic properties. The incorporation of the piperazine ring has been linked to enhanced anxiolytic activity, possibly through modulation of serotonin receptors .
  • Antitumor Activity :
    • Studies have shown that benzophenone derivatives can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance lipophilicity, improving cell membrane penetration and efficacy against tumors .
  • Antimicrobial Properties :
    • Compounds containing piperazine are noted for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, although further investigation is needed to confirm these effects.

Case Studies

  • Study on Anxiolytic Activity :
    In a comparative analysis of several benzophenone derivatives, this compound demonstrated significant anxiolytic effects in animal models, aligning with the pharmacological profiles expected from similar piperazine-containing compounds .
  • Antitumor Efficacy :
    A recent study evaluated the cytotoxicity of this compound against human breast cancer cells (MCF-7). Results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnxiolyticSignificant
AntitumorModerate
AntimicrobialPreliminary

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-2-3-7-16(15)19(26)17-8-4-5-9-18(17)20(21,22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCHWGCIMIQCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643887
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-35-2
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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